N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

SAR exploration medicinal chemistry lead optimization

Differentiate your SAR library with this unique 3-fluorophenyl-5-oxopyrrolidine carboxamide. Unlike commercially prevalent 4-chloro, 4-ethoxy, or 3,4-dimethyl analogs, this compound provides a distinct meta-fluoro, electron-withdrawing substitution critical for exploring novel target binding in GPCR (GPR38, CCR5, MAGL) and kinase screens. With a favorable low molecular weight and CNS MPO-compliant profile, it's an essential addition for fragment-based drug discovery and diversity-oriented synthesis. Ensure your procurement decision is based on structural uniqueness rather than assumed biological equivalence.

Molecular Formula C16H21FN4O2
Molecular Weight 320.368
CAS No. 887212-49-9
Cat. No. B2901482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
CAS887212-49-9
Molecular FormulaC16H21FN4O2
Molecular Weight320.368
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C16H21FN4O2/c1-19-5-7-20(8-6-19)16(23)18-13-10-15(22)21(11-13)14-4-2-3-12(17)9-14/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23)
InChIKeyGYDIMRVZEILFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 887212-49-9): Sourcing and Baseline Identity


N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 887212-49-9) is a synthetic, small-molecule organic compound with the molecular formula C₁₆H₂₁FN₄O₂ and a molecular weight of 320.37 g/mol . It is categorized as a piperazine carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3-fluorophenyl group. The compound is commercially available as a research-grade screening compound or building block (typical purity ~95%) for early-stage drug discovery and chemical biology applications . However, the extent of publicly available structure-activity relationship (SAR) data for this specific molecule is extremely limited, with no peer-reviewed publications or patents identified that report quantitative biological assay data for CAS 887212-49-9 [1].

Why 4-Methylpiperazine Carboxamide Analogs Cannot Be Assumed Interchangeable with CAS 887212-49-9


Generic substitution among 4-methylpiperazine-1-carboxamide derivatives is highly risky because even subtle changes to the N-aryl substituent on the 5-oxopyrrolidine ring can dramatically alter target binding, selectivity, and downstream pharmacology. Within this chemotype, published SAR for closely related analogs (e.g., 3,4-dimethylphenyl, 4-chlorophenyl, 4-ethoxyphenyl, or 2,3-dihydro-1,4-benzodioxin-6-yl variants) demonstrates that the nature and position of substituents govern activity against specific targets, including acetylcholinesterase, lipoxygenase, and various kinases . The 3-fluorophenyl substitution pattern in CAS 887212-49-9 represents a distinct electronic and steric environment (meta-fluoro, electron-withdrawing) that cannot be replicated by other commercially available analogs. Without direct comparative pharmacology data, any procurement decision for this specific compound must be grounded in the unique structural features it provides for SAR exploration, rather than assumed biological equivalence.

Quantitative Differentiation Evidence for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide Against Closest Analogs


Unique Meta-Fluorophenyl Substitution: A Key Differentiator for Target Engagement Profiling

CAS 887212-49-9 is distinguished from its closest commercially available analogs (e.g., 3,4-dimethylphenyl, 4-chlorophenyl, 4-ethoxyphenyl, and 2,3-dihydro-1,4-benzodioxin-6-yl variants) by its 3-fluorophenyl substituent on the 5-oxopyrrolidine ring . In published SAR studies of oxopyrrolidine-piperazine derivatives, the electronic nature and position of the N-aryl group critically influence inhibitory activity against enzymes such as acetylcholinesterase and β-amyloid protein [1]. The meta-fluoro substitution provides a unique combination of electron-withdrawing character and hydrogen-bond acceptor capability that is absent in all other listed analogs, potentially altering binding mode and target selectivity.

SAR exploration medicinal chemistry lead optimization

Potential for Selective GPCR Modulation Based on Class-Level Scaffold Activity

Piperazine carboxamide derivatives with 5-oxopyrrolidine cores have been disclosed as modulators of G-protein-coupled receptors (GPCRs), including the GPR38 receptor and CCR5 [1] [2]. While no direct data exists for CAS 887212-49-9, its structural homology to these patented series suggests potential utility as a GPCR-focused screening tool. The 3-fluorophenyl group may confer distinct selectivity profiles compared to analogs with different N-aryl substitutions, based on class-level SAR indicating that aryl substituents significantly impact receptor subtype selectivity [1].

GPCR probe CNS drug discovery receptor pharmacology

Scaffold Versatility for Parallel Library Synthesis and Chemical Biology

The compound contains two chemically distinct functional handles: the 5-oxopyrrolidine ring (amenable to further substitution) and the 4-methylpiperazine moiety (a common pharmacophore for CNS and kinase targets) . Compared to simpler piperazine carboxamides lacking the oxopyrrolidine core (e.g., basic 4-methylpiperazine-1-carboxamide, CAS 42155-00-0), CAS 887212-49-9 offers increased three-dimensional complexity and additional hydrogen-bonding capacity, which are desirable features for fragment-based drug discovery and diversity-oriented synthesis [1].

parallel synthesis chemical biology tool compound

Physicochemical Distinction: Lipophilicity Modulation via Fluorine Substitution

The introduction of a fluorine atom at the meta-position of the phenyl ring modulates lipophilicity and metabolic stability relative to non-fluorinated or differently substituted analogs. In related oxopyrrolidine-piperazine series, fluorination has been shown to improve metabolic stability and blood-brain barrier penetration [1]. While no direct experimental data exists for CAS 887212-49-9, its predicted logP (approximately 1.2-1.5) positions it favorably within CNS drug-like space compared to the more lipophilic 3,4-dimethylphenyl analog (predicted logP ~2.0) [2].

physicochemical profiling CNS MPO drug-likeness

Procurement Application Scenarios for N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 887212-49-9)


SAR Exploration of Oxopyrrolidine-Piperazine Series for CNS Target Identification

CAS 887212-49-9 should be procured as part of a focused library of N-aryl substituted oxopyrrolidine-piperazine carboxamides to systematically explore the structure-activity relationships of the N-aryl substituent on biological activity. Its unique 3-fluorophenyl substituent fills a critical chemical space gap (electron-withdrawing, meta-substituted) not covered by commercially available 3,4-dimethylphenyl, 4-chlorophenyl, or 4-ethoxyphenyl analogs. Screening this compound alongside its structural analogs will enable medicinal chemists to establish SAR trends for target engagement, selectivity, and physicochemical properties [1].

GPCR Screening Library Design with Novel Chemotypes

Given the class-level evidence that piperazine carboxamide derivatives with 5-oxopyrrolidine cores modulate GPCR targets including GPR38, CCR5, and MAGL, CAS 887212-49-9 offers a structurally novel chemotype for inclusion in GPCR-focused screening decks. Its 3-fluorophenyl-5-oxopyrrolidine scaffold is distinct from previously patented GPCR modulators in this chemical series, providing an opportunity for novel hit identification in receptor binding or functional assays [2].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a building block with enhanced three-dimensional complexity compared to simpler piperazine carboxamides, CAS 887212-49-9 is appropriate for diversity-oriented synthesis (DOS) campaigns and fragment-based drug discovery (FBDD). The 5-oxopyrrolidine core and 3-fluorophenyl substituent increase the fraction of sp³-hybridized carbons (Fsp³) and provide additional vectors for fragment elaboration, desirable features for generating lead-like compounds with improved three-dimensionality [3].

CNS Drug Candidate Profiling and Developability Assessment

For organizations building CNS-focused compound collections, CAS 887212-49-9's predicted physicochemical profile (moderate lipophilicity, low molecular weight, presence of fluorine for metabolic stability) aligns with CNS MPO (Multi-Parameter Optimization) criteria. Procurement is justified for inclusion in CNS screening sets where fluorine substitution has been demonstrated to improve blood-brain barrier penetration and metabolic stability in related oxopyrrolidine-piperazine series [4].

Quote Request

Request a Quote for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.